4-ETHYL-8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
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Overview
Description
4-ETHYL-8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of an ethyl group at the 4th position, a methyl group at the 8th position, and a 4-nitrophenylmethoxy group at the 7th position of the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Attachment of the 4-Nitrophenylmethoxy Group: The 4-nitrophenylmethoxy group can be attached through a nucleophilic substitution reaction, where the chromenone core reacts with 4-nitrophenylmethanol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide, NaOH) are commonly used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amino derivative.
Substitution: Depending on the substituent introduced, products can vary widely, including ethers, esters, and amides.
Scientific Research Applications
4-ETHYL-8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ETHYL-8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Similar structure but lacks the ethyl group at the 4th position.
8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Similar structure but lacks the ethyl group at the 4th position.
4-ETHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Similar structure but lacks the methyl group at the 8th position.
Uniqueness
The presence of both the ethyl and methyl groups, along with the 4-nitrophenylmethoxy group, makes 4-ETHYL-8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE unique
Properties
IUPAC Name |
4-ethyl-8-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-14-10-18(21)25-19-12(2)17(9-8-16(14)19)24-11-13-4-6-15(7-5-13)20(22)23/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQOCEUWAMTUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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